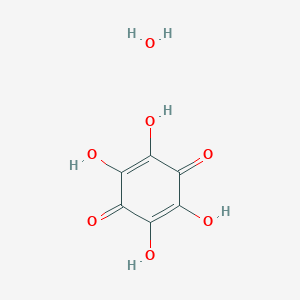

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate

Übersicht

Beschreibung

Tetrahydroxyquinone (monohydrate) is an organic compound with the molecular formula C6H4O6·H2O. It is also known as tetrahydroxy-1,4-benzoquinone monohydrate. This compound is characterized by its cyclohexadiene ring structure with four hydroxyl groups and two ketone groups in opposite positions. It appears as bluish-black crystals and is known for its stability and slight solubility in water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tetrahydroxychinon (Monohydrat) kann durch die Oxidation von Glyoxal oder myo-Inositol synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Glyoxal mit Natriumsulfit und Natriumhydrogencarbonat in Wasser, gefolgt von einer Oxidation mit Luft. Das resultierende Natriumsalz von Tetrahydroxychinon wird dann mit Salzsäure behandelt, um Tetrahydroxychinon zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tetrahydroxychinon folgt typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen wie Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz der industriellen Produktion verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetrahydroxychinon (Monohydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Es kann reduziert werden, um Hydrochinonderivate zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Produziert verschiedene Chinonderivate.

Reduktion: Erzeugt Hydrochinonderivate.

Substitution: Führt zu substituierten Chinonen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antioxidant Activity

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate exhibits notable antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This makes it a candidate for further studies in the development of antioxidant therapies for conditions related to oxidative damage.

2. Antimicrobial Properties

Studies have shown that Tetrahydroxyquinones possess antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth could lead to applications in developing new antibacterial agents or preservatives in food and pharmaceuticals.

3. Anticancer Potential

Preliminary research suggests that derivatives of Tetrahydroxycyclohexa-2,5-diene-1,4-dione may exhibit cytotoxic effects against certain cancer cell lines. Investigating its mechanism of action could pave the way for novel anticancer therapies.

Material Science Applications

1. Dye Production

The compound's vibrant color and stability make it suitable for use as a dye or pigment in various applications. Its derivatives can be explored for use in textiles and coatings.

2. Polymer Chemistry

Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate can serve as a monomer or additive in polymer synthesis. Its reactive functional groups can be utilized to enhance the properties of polymers, such as improving thermal stability and mechanical strength.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry investigated the antioxidant capacity of Tetrahydroxyquinones derived from natural sources. The results demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity

Research published in Applied Microbiology and Biotechnology assessed the antimicrobial effects of Tetrahydroxycyclohexa-2,5-diene derivatives against E. coli and Staphylococcus aureus. The study found that these compounds inhibited bacterial growth effectively at low concentrations .

Case Study 3: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, Tetrahydroxycyclohexa-2,5-diene derivatives were tested against various cancer cell lines. The findings indicated that certain derivatives induced apoptosis in breast cancer cells through the activation of specific signaling pathways .

Wirkmechanismus

Tetrahydroxyquinone (monohydrate) exerts its effects through redox cycling. It can participate in redox reactions with semiquinone radicals, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which is utilized in various biological and medical applications. The compound can also activate caspase enzymes and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydrochinon: Eine ähnliche Verbindung mit zwei Hydroxylgruppen anstelle von vier.

Benzochinon: Fehlen Hydroxylgruppen, aber eine ähnliche Chinonstruktur.

Tetrahydroxybenzochinon: Ein weiterer Name für Tetrahydroxychinon, der seine strukturelle Ähnlichkeit hervorhebt.

Einzigartigkeit

Tetrahydroxychinon (Monohydrat) ist einzigartig aufgrund seiner vier Hydroxylgruppen, die ihm einzigartige Redoxeigenschaften verleihen und es in verschiedenen chemischen und biologischen Prozessen hochreaktiv machen. Seine Fähigkeit, stabile Komplexe mit Metallen zu bilden und an Redox-Cycling teilzunehmen, hebt es von anderen Chinonen ab .

Biologische Aktivität

2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate, commonly referred to as tetrahydroxy-1,4-benzoquinone hydrate or THBQ hydrate, is a polyphenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

- Molecular Formula : C₆H₆O₇

- Molar Mass : 190.11 g/mol

- CAS Number : 123334-16-7

- Appearance : Dark green to dark red crystalline powder

- Melting Point : >300°C

Antimicrobial Activity

Research indicates that THBQ exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic activity.

Table 1: Antimicrobial Activity of THBQ Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

THBQ has also shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound's cytotoxic effects have been evaluated in various cancer cell lines.

Table 2: Cytotoxic Effects of THBQ on Cancer Cell Lines

Mechanistic Insights

The biological activity of THBQ is primarily due to its structural characteristics as a quinone derivative. Its ability to undergo redox cycling contributes to its reactive nature, allowing it to interact with cellular components such as proteins and DNA. This interaction leads to oxidative stress within the cells, which is a critical factor in its antimicrobial and anticancer activities.

Study on Antimicrobial Efficacy

A study published in Antibiotics demonstrated that THBQ significantly inhibited the growth of MRSA compared to standard antibiotics. The researchers concluded that THBQ could serve as a potential lead compound for developing new antimicrobial agents due to its low toxicity towards human cells while maintaining high efficacy against resistant bacterial strains .

Study on Anticancer Properties

In another study featured in Cancer Letters, THBQ was tested on various cancer cell lines. The findings revealed that THBQ not only inhibited cell proliferation but also triggered apoptosis through the mitochondrial pathway. The study emphasized the need for further exploration into THBQ's potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFTUKFVMMYYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-16-7 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.